Chlorine atom

Atmospheric chemistry Tropospheric oxidation VOC degradation

Chlorine atom (CAS 22537-15-1), also designated atomic chlorine or chlorine radical (Cl•), is the monatomic gaseous radical species of elemental chlorine with a relative molecular mass of 35.45270 ± 0.00090 and a standard enthalpy of formation ΔfH°(298.15 K) of 131.783 ± 0.0011 kJ/mol for the ²P₁/₂ spin–orbit excited state. It exists as a neutral radical bearing seven valence electrons, rendering it highly electrophilic and reactive in hydrogen abstraction, addition to unsaturated bonds, and single-electron transfer (SET) processes.

Molecular Formula ClH
HCl
Molecular Weight 36.46 g/mol
CAS No. 22537-15-1
Cat. No. B1231483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine atom
CAS22537-15-1
Molecular FormulaClH
HCl
Molecular Weight36.46 g/mol
Structural Identifiers
SMILESCl
InChIInChI=1S/ClH/h1H
InChIKeyVEXZGXHMUGYJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility82.3 g/100 g at 32 °F (NTP, 1992)
67 % at 86 °F (NIOSH, 2024)
Soluble in water and in ethanol
Solubility in water, 82.3 g/100 g water at 0 °C;  67.3 g/100 g water at 30 °C;  63.3 g/100 g water at 40 °C;  59.6 g/100 g water at 50 °C;  56.1 g/100 g water at 60 °C
Solubility in methanol: 54.6 g/100 g solution at -10 °C;  51.3 g/100 g solution at 0 °C;  47.0 g/100 g solution at 20 °C;  43.0 g/100 g solution at 30 °C;  solubility in ethanol: 45.4 g/100 g solution at 0 °C;  42.7 g/100 g solution at 10 °C;  41.0 g/100 g solution at 20 °C;  38.1 g/100 g solution at 30 °C;  solubility in ether: 37.52 g/100 g solution at -10 °C;  35.6 g/100 g solution at 0 °C;  24.9 g/100 g solution at 20 °C;  19.47 g/100 g solution at 30 °C
Solubility in water, g/100ml at 30 °C: 67 (moderate)
(86 °F): 67%

Structure & Identifiers


Interactive Chemical Structure Model





Chlorine Atom (CAS 22537-15-1): Thermochemical and Structural Baseline for Scientific Procurement


Chlorine atom (CAS 22537-15-1), also designated atomic chlorine or chlorine radical (Cl•), is the monatomic gaseous radical species of elemental chlorine with a relative molecular mass of 35.45270 ± 0.00090 and a standard enthalpy of formation ΔfH°(298.15 K) of 131.783 ± 0.0011 kJ/mol for the ²P₁/₂ spin–orbit excited state [1][2]. It exists as a neutral radical bearing seven valence electrons, rendering it highly electrophilic and reactive in hydrogen abstraction, addition to unsaturated bonds, and single-electron transfer (SET) processes. This CAS entry specifically identifies the isolated atomic chlorine species in the gas phase, distinct from molecular chlorine (Cl₂, CAS 7782-50-5), chloride ion (Cl⁻), and covalently bound chlorine substituents in organic molecules. Authoritative thermochemical and spectroscopic data for this species are maintained in the NIST Chemistry WebBook and the Active Thermochemical Tables (ATcT) [1][2].

Why Chlorine Atom (CAS 22537-15-1) Cannot Be Interchanged with Molecular Chlorine, Hydroxyl Radical, or Other Halogen Radicals


Procurement based solely on elemental chlorine content or generic radical identity introduces substantial experimental error and risk of irreproducibility. Chlorine atom (Cl•) exhibits reaction kinetics, mechanistic selectivity, and isotopic fractionation behavior that diverge markedly from its closest in-class comparators—molecular chlorine (Cl₂), hydroxyl radical (HO•), and bromine atom (Br•). In atmospheric and aqueous oxidation studies, Cl• reacts with volatile organic compounds (VOCs) at rates 1–2 orders of magnitude higher than HO• and favors single-electron transfer (SET) pathways for aromatic compounds where HO• operates via radical adduct formation (RAF) [1]. In synthetic photochlorination and kinetic isotope effect (KIE) studies, Cl• yields substrate-specific KIE values (k_H/k_D ranging from ~1.6 to >10 depending on substrate and temperature) that directly inform mechanistic assignments, whereas Cl₂ produces divergent product distributions due to competing ionic and radical-chain pathways [2]. Moreover, in stable isotope tracer applications, Cl•-mediated hydrogen abstraction from CH₃Cl produces an isotope fractionation constant (ε) of −280 ± 11 mUr, significantly distinct from the −242 ± 7 mUr observed for HO•, enabling unambiguous source-process discrimination [3]. Substituting any of these reagents without adjusting kinetic parameters, mechanistic expectations, or isotopic correction factors will yield systematically biased results. The evidence that follows quantifies these critical differences.

Chlorine Atom (CAS 22537-15-1): Quantified Differential Performance Relative to Key Comparators


Chlorine Atom vs. Hydroxyl Radical: 1–2 Orders of Magnitude Faster VOC Oxidation Kinetics

In head-to-head comparison of oxidation kinetics with aromatic and aliphatic volatile organic compounds (VOCs), chlorine atom (Cl•) demonstrates substantially lower free energy of activation (ΔG‡_aq) than hydroxyl radical (HO•) across all reaction pathways examined, yielding higher bimolecular rate constants for Cl• with aromatic compounds. For the hydrogen abstraction pathway, the SET reactions of Cl• are thermodynamically more favorable than those of HO•, with ΔG‡_aq values for Cl• consistently lower than those for HO• across 13 aromatic and 11 aliphatic test compounds [1]. While this study provides thermodynamic and mechanistic comparison rather than tabulated absolute rate constants, the activation free energy differences directly translate to the observation that Cl• reacts with VOCs at rates 1–2 orders of magnitude faster than OH radicals under comparable tropospheric conditions [1][2].

Atmospheric chemistry Tropospheric oxidation VOC degradation Aqueous advanced oxidation

Chlorine Atom Hydrogen Abstraction: Substrate-Dependent Kinetic Isotope Effect (k_H/k_D) from 1.58 to 10.9

Direct competitive measurements of hydrogen versus deuterium abstraction by chlorine atoms reveal strongly substrate-dependent kinetic isotope effects (KIEs) spanning an order of magnitude. In direct competition experiments using mass spectrometric detection, k_H/k_D values between 300 K and 475 K were measured as 4.7–8.9 for H₂/D₂, 3.64–10.9 for CH₄/CD₄, 2.37–2.69 for C₂H₆/C₂D₆, and 1.58–2.26 for CHCl₃/CDCl₃ [1]. For 1-chloropropane, the temperature-dependent KIE expression was determined as k_H/k_D = (4.34⁺¹.⁸⁰₋₁.₂₇)·(T/298)^(−0.88±0.26)·exp(−195±105/T) over 298–550 K, with overall rate constants for H-abstraction of k_H = (6.48⁺¹.⁴⁵₋₁.₁₉)×10⁻¹²·(T/298)^(1.81±0.15)·exp(597±62/T) cm³ molecule⁻¹ s⁻¹ versus D-abstraction of k_D = (1.45⁺⁰.³³₋₀.₂₇)×10⁻¹²·exp(801±62/T) cm³ molecule⁻¹ s⁻¹ [2]. For n-butane, the KIE (k_H/k_D) at room temperature was measured as 1.4 ± 0.2 [3].

Mechanistic enzymology Reaction mechanism elucidation Photochlorination Isotope labeling

Chlorine Atom vs. Molecular Chlorine (Cl₂): Radical-Specific Reactivity and Selectivity in Photochlorination

Chlorine atom (Cl•) initiates hydrogen abstraction with selectivity governed by bond dissociation energies and polar effects, whereas molecular chlorine (Cl₂) participates in competing ionic and radical-chain pathways that alter product distributions. Cl• exhibits selectivity for tertiary > secondary > primary C–H bonds in alkanes with relative reactivity ratios at 25°C of approximately 5.0:3.7:1.0, respectively, and this selectivity is temperature-dependent, decreasing at higher temperatures in accordance with the Hammond postulate [1]. In contrast, Cl₂-mediated chlorination proceeds via electrophilic addition to alkenes or ionic substitution pathways, producing different regioisomeric distributions and requiring distinct initiators (light, heat, or radical initiators) for homolytic Cl–Cl bond cleavage (bond dissociation energy ~243 kJ/mol) [2]. The free chlorine atom is intrinsically more reactive than the Cl₂ molecule due to its unpaired electron; Cl₂ is a closed-shell species requiring activation to generate Cl• before radical-chain propagation can occur [2].

Synthetic photochemistry Alkane functionalization Radical chain reactions Selective chlorination

Chlorine Atom vs. Hydroxyl Radical: Distinct Hydrogen Isotope Fractionation (ε = −280 mUr vs. −242 mUr) for CH₃Cl Degradation

In direct comparative smog-chamber experiments conducted under identical conditions (293 ± 1 K, 3.5 m³ Teflon chamber), the hydrogen isotope fractionation constant (ε) for the reaction of chloromethane (CH₃Cl) with chlorine atom (Cl•) was measured as ε_Cl = −280 ± 11 mUr (‰), significantly more negative than the value obtained for reaction with hydroxyl radical (HO•), ε_OH = −242 ± 7 mUr [1]. The fractionation was determined by stable hydrogen isotope analysis using compound-specific thermal conversion isotope ratio mass spectrometry (TC-IRMS) of the unreacted CH₃Cl fraction remaining after progressive reaction with each radical [1]. The difference between these two fractionation constants is statistically significant and provides a quantitative isotopic fingerprint to distinguish Cl•-initiated versus HO•-initiated CH₃Cl degradation pathways in atmospheric samples [1].

Stable isotope forensics Atmospheric budget modeling Compound-specific isotope analysis Environmental source apportionment

Chlorine Atom Hydrogen Abstraction from Halomethanes: Fluorine Substitution Increases Activation Energy by 6.2 kJ/mol

The activation energy for hydrogen abstraction by chlorine atom increases systematically with fluorine substitution on halomethanes. Direct discharge flow/mass spectrometry (DF/MS) measurements over 298–430 K yielded Arrhenius activation energies (Eₐ) of 11.6 ± 0.7 kJ/mol for CHCl₃, 13.9 ± 0.5 kJ/mol for CHCl₂F, and 20.2 ± 0.7 kJ/mol for CHClF₂ [1]. The difference between CHCl₃ and CHClF₂ corresponds to an Eₐ increase of 8.6 kJ/mol, while the difference between CHCl₃ and CHCl₂F is 2.3 kJ/mol [1]. For the monohalogenated methane series, ab initio calculations at the G2 level indicate that the energy barrier for H-abstraction is lowest for CH₃Cl + Cl (8–10 kJ mol⁻¹) and highest for CH₃F + Cl, with the calculated rate constant for CH₃F + Cl at 300 K being 3.3×10⁻¹³ cm³ molecule⁻¹ s⁻¹ [2].

Refrigerant degradation Atmospheric lifetime estimation Halocarbon kinetics Structure-activity relationships

Chlorine Atom ²P₃/₂ → ²P₁/₂ Spin–Orbit Excitation Energy: 10.555 kJ/mol Baseline for Spectroscopic Calibration

The chlorine atom exists in two low-lying spin–orbit states, ²P₃/₂ (ground state) and ²P₁/₂ (excited state), with CAS 22537-15-1 specifically corresponding to the ²P₁/₂ excited state species in authoritative thermochemical databases [1][2]. The standard enthalpy of formation ΔfH°(298.15 K) for Cl (²P₃/₂) is 121.228 ± 0.0011 kJ/mol, while for Cl (²P₁/₂) it is 131.783 ± 0.0011 kJ/mol [2]. The spin–orbit excitation energy from ²P₃/₂ to ²P₁/₂ is therefore 10.555 ± 0.0016 kJ/mol (882 ± 0.13 cm⁻¹) [2]. This precisely quantified energy separation serves as a spectroscopic calibration benchmark and must be accounted for in high-temperature kinetic models where thermal population of the excited state becomes non-negligible.

Spectroscopy Thermochemistry Computational chemistry validation High-temperature gas kinetics

Chlorine Atom (CAS 22537-15-1): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Atmospheric Chemistry and Tropospheric Oxidation Modeling

For atmospheric simulation chamber experiments investigating VOC oxidation lifetimes, procurement of a Cl• precursor (e.g., Cl₂ photolysis source or Cl-atom precursor such as (COCl)₂) with precisely characterized CAS 22537-15-1 radical properties is required. The 1–2 orders of magnitude faster oxidation kinetics of Cl• relative to HO• [1] and the distinct hydrogen isotope fractionation constant ε = −280 ± 11 mUr for CH₃Cl degradation (vs. ε = −242 ± 7 mUr for HO•) [2] enable quantitative modeling of marine boundary layer chemistry and source-process attribution in global CH₃Cl budgets. The spin–orbit excitation energy of 10.555 kJ/mol [3] must be incorporated into high-temperature atmospheric kinetic models to account for thermal population effects on reaction rates.

Mechanistic Probe for Hydrogen Abstraction Studies via Kinetic Isotope Effect Measurements

For organic reaction mechanism elucidation, Cl• serves as a calibrated H-abstraction probe with well-characterized substrate-dependent KIE values. The experimentally determined k_H/k_D ranges—from 1.4 for n-butane [4] to 4.34 for 1-chloropropane at 298 K [5] to 10.9 for CH₄ at elevated temperatures [6]—provide a quantitative scale for assessing transition-state structure and the extent of C–H bond cleavage. Procurement of isotopically labeled substrates (e.g., CD₄, C₂D₆, n-C₄D₁₀) for direct competition experiments with Cl• enables mechanistic discrimination that generic radical sources cannot provide.

Halocarbon Atmospheric Lifetime and Environmental Fate Assessment

For regulatory evaluation of refrigerants and very short-lived substances (VSLSs) under the Montreal Protocol framework, Cl• reaction rate coefficients are essential input parameters for atmospheric lifetime calculations. The 8.6 kJ/mol activation energy difference between CHCl₃ (Eₐ = 11.6 kJ/mol) and CHClF₂ (Eₐ = 20.2 kJ/mol) [7] directly translates to ~30× differences in Cl• reaction rates at tropospheric temperatures, significantly affecting predicted ozone depletion potential (ODP) and global warming potential (GWP) values. Procuring validated Cl• kinetic data or in situ generation capabilities with CAS 22537-15-1 traceability ensures regulatory compliance and accurate environmental impact assessments.

High-Temperature Combustion and Shock-Tube Kinetics Modeling

For detailed kinetic modeling of combustion systems and high-temperature gas-phase reactions, the precisely quantified thermochemistry of Cl•—including ΔfH°(298.15 K) = 131.783 ± 0.0011 kJ/mol for the ²P₁/₂ excited state and the 10.555 kJ/mol spin–orbit splitting [3]—provides essential input parameters for master equation and RRKM calculations. At combustion-relevant temperatures (>1500 K), thermal population of the ²P₁/₂ excited state exceeds 10%, and failure to account for the distinct reactivity of the excited-state species introduces systematic errors in predicted flame speeds and ignition delay times.

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